An In-depth Technical Guide to Nervonoyl Chloride: Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide to Nervonoyl Chloride: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nervonoyl chloride, also known as (15Z)-Tetracosenoyl chloride, is a long-chain fatty acyl chloride derived from nervonic acid. Its unique structure, featuring a 24-carbon chain with a single cis-double bond at the omega-9 position, suggests its potential significance in lipid research, particularly in the context of sphingolipid metabolism and myelin sheath biology. This technical guide provides a comprehensive overview of the known physical and chemical properties of Nervonoyl chloride, outlines a general methodology for its synthesis and analysis, and explores its potential biological roles and applications in neuroscience and drug development.
Introduction
Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated fatty acid that is an important component of sphingolipids in the white matter of the brain. The myelin sheath, which insulates nerve fibers and is crucial for rapid nerve impulse conduction, is particularly rich in nervonic acid-containing sphingolipids. Given the established role of nervonic acid in neurological health, its activated form, Nervonoyl chloride, serves as a critical reagent for the synthesis of various nervonic acid-containing lipids, enabling detailed studies of their metabolism and function. This document aims to consolidate the available information on Nervonoyl chloride to facilitate its use in research and development.
Physical and Chemical Properties
While experimentally determined data for some physical properties of Nervonoyl chloride are limited, a combination of predicted values and general characteristics of long-chain acyl chlorides provides a useful profile.
Physical Properties
Nervonoyl chloride is a colorless liquid at room temperature.[1] Its long hydrocarbon tail imparts a nonpolar character, influencing its solubility and other physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₅ClO | [2] |
| Molecular Weight | 385.07 g/mol | [2] |
| CAS Number | 145411-43-4 | [2] |
| Appearance | Liquid | [1] |
| Boiling Point (Predicted) | 455.6 ± 14.0 °C | |
| Density (Predicted) | 0.902 ± 0.06 g/cm³ | |
| Flash Point (Predicted) | 226.9 ± 13.2 °C | |
| Refractive Index (Predicted) | 1.466 | |
| Melting Point | Data not available |
Chemical Properties
As an acyl chloride, Nervonoyl chloride exhibits characteristic reactivity, primarily driven by the electrophilic carbonyl carbon.
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Reactivity with Nucleophiles: It readily reacts with nucleophiles such as water, alcohols, and amines to form nervonic acid, nervonyl esters, and nervonyl amides, respectively. This reactivity is fundamental to its use in the synthesis of complex lipids.
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Moisture Sensitivity: Nervonoyl chloride is highly sensitive to moisture and will hydrolyze to nervonic acid and hydrochloric acid. Therefore, it must be handled and stored under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).
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Solubility: Based on the properties of similar long-chain acyl chlorides like stearoyl chloride, Nervonoyl chloride is expected to be soluble in a range of nonpolar aprotic organic solvents such as chloroform, ether, and benzene. It is insoluble in water due to its long hydrophobic carbon chain and its reactivity with water.
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Stability: For long-term storage, it is recommended to keep Nervonoyl chloride in a tightly sealed container under an inert gas at low temperatures (e.g., in a freezer) to minimize degradation.
Experimental Protocols
Detailed experimental protocols specifically for Nervonoyl chloride are not widely published. However, standard organic synthesis and analysis techniques for acyl chlorides can be readily adapted.
Synthesis of Nervonoyl Chloride from Nervonic Acid
A general and widely used method for the preparation of acyl chlorides from their corresponding carboxylic acids involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Workflow for the Synthesis of Nervonoyl Chloride:
Caption: General workflow for synthesizing Nervonoyl chloride.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nervonic acid in an anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene) under an inert atmosphere.
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Addition of Chlorinating Agent: Slowly add a slight excess (e.g., 1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride to the solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride.
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Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of gas (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).
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Work-up and Purification: After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure (rotary evaporation). The crude Nervonoyl chloride can then be purified by vacuum distillation to yield the pure product.
Analytical Characterization
The identity and purity of the synthesized Nervonoyl chloride can be confirmed using standard analytical techniques.
Workflow for Analytical Characterization:
Caption: Workflow for the analytical characterization of Nervonoyl chloride.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the acyl chloride can be confirmed by the appearance of a strong carbonyl (C=O) stretching band at approximately 1800 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the overall structure of the molecule, including the characteristic signals for the fatty acid chain and the carbonyl carbon.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the sample and confirm its molecular weight. Derivatization to a more stable ester may be necessary for analysis.
Biological Relevance and Applications
While direct studies on the biological effects of Nervonoyl chloride are scarce, its significance lies in its role as a precursor for synthesizing key biological molecules, particularly those involved in the nervous system.
Role in Sphingolipid Synthesis and Myelin Sheath Research
Nervonic acid is a key component of sphingolipids, such as ceramides and sphingomyelin, which are integral to the structure and function of the myelin sheath. Deficiencies in nervonic acid have been linked to demyelinating diseases like multiple sclerosis. Nervonoyl chloride is an essential tool for the chemical synthesis of nervonic acid-containing sphingolipids. These synthetic lipids can be used to:
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Investigate the enzymatic pathways of sphingolipid metabolism.
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Study the biophysical properties of myelin-mimetic membranes.
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Explore the role of specific sphingolipid species in neuronal cell signaling, differentiation, and apoptosis.
Signaling Pathway of Ceramide Synthesis:
Caption: Nervonoyl chloride is a key reagent for synthesizing nervonic acid-containing ceramides.
Potential in Drug Development
The ability to synthesize specific nervonic acid-containing lipids using Nervonoyl chloride is valuable for drug discovery and development. These synthetic lipids can be used as:
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Research Tools: To investigate the mechanisms of neurological diseases and identify new therapeutic targets.
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Potential Therapeutics: Modified nervonic acid-containing lipids could be designed to modulate cellular processes and potentially serve as therapeutic agents for demyelinating disorders.
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Drug Delivery Systems: The lipophilic nature of nervonic acid could be exploited in the design of lipid-based drug delivery systems to enhance the delivery of therapeutic agents to the central nervous system.
Safety and Handling
Nervonoyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact, it can cause severe skin burns and eye damage. It is combustible and should be kept away from heat and open flames.
Conclusion
Nervonoyl chloride is a valuable chemical reagent for researchers in neuroscience, lipidomics, and drug development. Its ability to serve as a precursor for the synthesis of nervonic acid-containing sphingolipids provides a powerful tool to unravel the complex roles of these lipids in the structure and function of the nervous system. While further experimental data on its physical properties and biological activities are needed, the information presented in this guide provides a solid foundation for its safe and effective use in a research setting. The continued study of molecules like Nervonoyl chloride will undoubtedly contribute to a deeper understanding of neurological health and disease, and may pave the way for novel therapeutic strategies.
